1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Catalog No.
S6902684
CAS No.
1339146-16-5
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5...

CAS Number

1339146-16-5

Product Name

1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

IUPAC Name

1-(6-oxopiperidin-3-yl)pyrrole-2,5-dione

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c12-7-2-1-6(5-10-7)11-8(13)3-4-9(11)14/h3-4,6H,1-2,5H2,(H,10,12)

InChI Key

ZGOUCKQKBGPPEY-UHFFFAOYSA-N

SMILES

C1CC(=O)NCC1N2C(=O)C=CC2=O

Canonical SMILES

C1CC(=O)NCC1N2C(=O)C=CC2=O

1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a unique fused ring structure that includes a piperidinone ring and a pyrroledione moiety. This compound has a molecular formula of C10H12N2O3 and a molecular weight of 194.19 g/mol. Its structural uniqueness contributes to distinct chemical and biological properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.

There is no current information available regarding the biological activity or mechanism of action of Compound X.

Due to the lack of research on Compound X, its safety profile is unknown. It is advisable to handle any unknown compound with caution and wear appropriate personal protective equipment when handling it.

Future Research Directions

  • Synthesis and characterization of Compound X.
  • Investigation of its chemical reactivity profile.
  • Evaluation of its potential biological activity.
  • Computational modeling to predict its properties and potential applications.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to oxidized derivatives with additional functional groups.
  • Reduction: Reduction can be achieved using sodium borohydride, resulting in hydrogenated forms of the piperidinone ring.
  • Substitution: Nucleophilic substitution can occur with amines or thiols in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
  • Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed

  • Oxidation: Derivatives with increased oxygen content.
  • Reduction: Hydrogenated derivatives.
  • Substitution: Various substituted derivatives with functional groups attached to the piperidinone ring.

Research indicates that 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action may involve binding to specific enzymes or receptors, potentially inhibiting their activity and modulating biological pathways. This makes it a candidate for further exploration in drug development, particularly as an enzyme inhibitor or receptor modulator .

The synthesis of 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of a piperidinone derivative with a maleimide compound, often catalyzed by bases such as triethylamine in an organic solvent like dichloromethane at room temperature. For industrial applications, continuous flow reactors and automated systems may enhance production efficiency and yield .

The compound has several notable applications:

  • Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Explored for potential bioactive properties against various pathogens and cancer cells.
  • Medicine: Investigated for drug development opportunities, particularly in creating enzyme inhibitors and receptor modulators.
  • Industry: Utilized in developing advanced materials such as polymers and coatings with specific functional properties .

Studies on the interaction of 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione with biological targets have shown that it can modulate enzyme activities by binding to their active sites. This binding can prevent substrate access and subsequent catalytic actions. The precise molecular pathways involved are context-dependent but highlight the compound's potential as a therapeutic agent .

Several compounds share structural similarities with 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione:

Compound NameStructural FeaturesUnique Aspects
2-(6-oxopiperidin-3-yl)acetic acidContains a piperidinone moietyDifferent functional groups attached
3-(6-oxopiperidin-3-yl)propanoic acidSimilar structure with a propanoic acid groupLacks the pyrroledione moiety
4-methylpyrrole derivativeContains pyrrole structureVaries in substituents affecting biological activity
2,5-dioxopyrrolidineRelated to pyrrole derivativesDifferent nitrogen saturation states

The uniqueness of 1-(6-oxopiperidin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione lies in its fused ring structure which imparts distinct chemical reactivity and biological interactions compared to these similar compounds. This feature enhances its potential applications in research and industry .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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